Teglarinad chloride

Übersicht

Beschreibung

GMX1777, auch bekannt als Teglarinadchlorid, ist ein wasserlösliches Prodrug der Cyanoguanidinverbindung GMX1778. Es hat ein potenzielles antineoplastisches Aktivitätspotential gezeigt, insbesondere in präklinischen Modellen. GMX1777 wird in vivo schnell in GMX1778 umgewandelt, das die Nicotinamid-Phosphoribosyltransferase (NAMPT) hemmt, ein Enzym, das für die Biosynthese von oxidiertem Nicotinamid-Adenin-Dinukleotid (NAD+) entscheidend ist. Diese Inhibition führt zur Induktion der Apoptose von Tumorzellen, was GMX1777 zu einem vielversprechenden Kandidaten für die Krebsbehandlung macht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von GMX1777 umfasst die Herstellung seiner aktiven Form, GMX1778, gefolgt von der Umwandlung in die Prodrugform. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Herstellung von GMX1778: GMX1778 wird durch eine Reihe chemischer Reaktionen unter Verwendung von Cyanoguanidinderivaten synthetisiert. Der Prozess umfasst die Bildung von Zwischenverbindungen durch nukleophile Substitution und Cyclisierungsreaktionen.

Umwandlung in GMX1777: GMX1778 wird dann durch Anbringen einer Carbonatestergruppe in GMX1777 umgewandelt, was die Wasserlöslichkeit und Stabilität erhöht.

Industrielle Produktionsmethoden

Die industrielle Produktion von GMX1777 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Zu den Schlüsselfaktoren gehören die Temperaturkontrolle, die Auswahl des Lösungsmittels und Reinigungstechniken wie Kristallisation und Chromatographie.

Analyse Chemischer Reaktionen

Arten von Reaktionen

GMX1777 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Hydrolyse: In vivo wird GMX1777 durch Spaltung der Carbonatesterbindung schnell zu GMX1778 hydrolysiert.

Oxidation und Reduktion: GMX1777 kann an Redoxreaktionen teilnehmen, insbesondere in Gegenwart reaktiver Sauerstoffspezies.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere während ihrer Synthese.

Häufige Reagenzien und Bedingungen

Hydrolyse: Wasser oder wässrige Puffer bei physiologischem pH-Wert.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid.

Substitution: Nukleophile wie Amine oder Thiole unter milden Bedingungen.

Hauptprodukte, die gebildet werden

Hydrolyse: GMX1778.

Oxidation: Oxidierte Derivate von GMX1777.

Reduktion: Reduzierte Formen von GMX1777.

Substitution: Substituierte Derivate abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird GMX1777 als Modellverbindung zur Untersuchung der Inhibition der Nicotinamid-Phosphoribosyltransferase und ihrer Auswirkungen auf die NAD+-Biosynthese verwendet. Es dient als Werkzeug, um die biochemischen Wege zu verstehen, die am NAD+-Stoffwechsel beteiligt sind.

Biologie

In der biologischen Forschung wird GMX1777 verwendet, um zelluläre Prozesse wie Apoptose, DNA-Reparatur und die Regulation des Zellzyklus zu untersuchen. Seine Fähigkeit, die Nicotinamid-Phosphoribosyltransferase zu hemmen, macht es wertvoll für die Untersuchung der Rolle von NAD+ im Zellstoffwechsel und in der Energieproduktion .

Medizin

GMX1777 hat bedeutende Anwendungen in der Medizin, insbesondere in der Onkologie. Es hat eine potente Antitumoraktivität in präklinischen Modellen gezeigt, was es zu einem Kandidaten für die Krebstherapie macht. Klinische Studien sind im Gange, um seine Wirksamkeit und Sicherheit bei der Behandlung von soliden Tumoren und Lymphomen zu bewerten .

Industrie

In der pharmazeutischen Industrie wird GMX1777 auf sein Potenzial untersucht, die Wirksamkeit der Strahlentherapie zu verbessern. Durch die Beeinträchtigung von DNA-Reparaturmechanismen kann es Tumorzellen für die Strahlung sensibilisieren, was zu verbesserten Behandlungsergebnissen führt .

Wirkmechanismus

GMX1777 entfaltet seine Wirkungen hauptsächlich durch die Inhibition der Nicotinamid-Phosphoribosyltransferase. Dieses Enzym ist an der Biosynthese von NAD+ beteiligt, einem wichtigen Kofaktor im Zellstoffwechsel. Tumorzellen, die erhöhte Nicotinamid-Phosphoribosyltransferase-Spiegel aufweisen, sind stark auf NAD+ angewiesen, um DNA-Reparatur, Genomstabilität und Telomerwartung zu gewährleisten. Durch die Hemmung dieses Enzyms senkt GMX1777 die NAD+-Spiegel, was zu ATP-Verlust, Hemmung der Transkription des Nuklearfaktors-Kappa B (NF-κB) und Induktion der Apoptose in Tumorzellen führt .

Wirkmechanismus

GMX1777 exerts its effects primarily through the inhibition of nicotinamide phosphoribosyltransferase. This enzyme is involved in the biosynthesis of NAD+, a critical cofactor in cellular metabolism. Tumor cells, which have elevated levels of nicotinamide phosphoribosyltransferase, rely heavily on NAD+ for DNA repair, genome stability, and telomere maintenance. By inhibiting this enzyme, GMX1777 depletes NAD+ levels, leading to ATP loss, inhibition of nuclear factor-kappa B (NF-κB) transcription, and induction of apoptosis in tumor cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

GMX1778: Die aktive Form von GMX1777, die direkt die Nicotinamid-Phosphoribosyltransferase hemmt.

FK866: Ein weiterer Inhibitor der Nicotinamid-Phosphoribosyltransferase mit ähnlicher Antitumoraktivität.

CHS828: Eine Cyanoguanidinverbindung mit potenten antineoplastischen Eigenschaften.

Einzigartigkeit von GMX1777

GMX1777 ist aufgrund seiner Prodrug-Natur einzigartig, die seine Wasserlöslichkeit und Stabilität im Vergleich zu GMX1778 erhöht. Diese Eigenschaft ermöglicht bessere pharmakokinetische Profile und eine verbesserte Abgabe an Tumorgewebe. Darüber hinaus unterscheidet sich GMX1777 durch seine Fähigkeit, Tumorzellen für die Strahlentherapie zu sensibilisieren, von anderen Inhibitoren der Nicotinamid-Phosphoribosyltransferase .

Eigenschaften

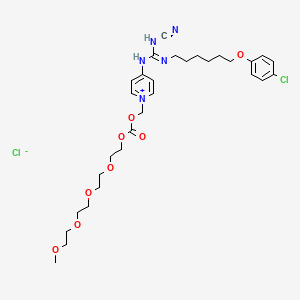

IUPAC Name |

[4-[[N'-[6-(4-chlorophenoxy)hexyl]-N-cyanocarbamimidoyl]amino]pyridin-1-ium-1-yl]methyl 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl carbonate;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42ClN5O8.ClH/c1-38-16-17-39-18-19-40-20-21-41-22-23-43-30(37)44-25-36-13-10-27(11-14-36)35-29(34-24-32)33-12-4-2-3-5-15-42-28-8-6-26(31)7-9-28;/h6-11,13-14H,2-5,12,15-23,25H2,1H3,(H,33,34);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHMXVAETAAQOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOC(=O)OC[N+]1=CC=C(C=C1)NC(=NCCCCCCOC2=CC=C(C=C2)Cl)NC#N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H43Cl2N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

672.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The cytotoxicity of GMX1777, a prodrug of GMX1778, occurs exclusively through its ability to selectively inhibit nicotinamide phosphoribosyl transferase (NAMPRT). Tumor cells have elevated NAMPRT, an enzyme involved in the biosynthesis of oxidized nicotinamide adenine dinucleotide (NAD+). These cells have a high rate of NAD+ turnover due to elevated glycolysis and high ADP-ribosylation activity required for DNA repair, genome stability and telomere maintenance. These latter characteristics make cancer cells more susceptible to NAMPRT inhibition than normal cells. Although the mechanism of action of GMX1778 was initially believed to include NF-κB inhibition, a transcriptional factor that plays a role in cancer cell survival, NF-κB inhibition occurs as a consequence of ATP loss following NAMPRT inhibition and NAD+ decline. | |

| Record name | GMX1777 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05217 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

432037-57-5 | |

| Record name | Teglarinad chloride [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0432037575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TEGLARINAD CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6V5QYX9MZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.